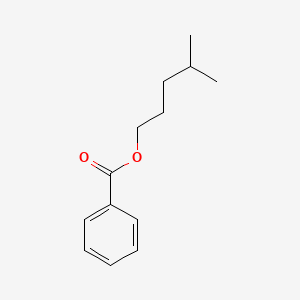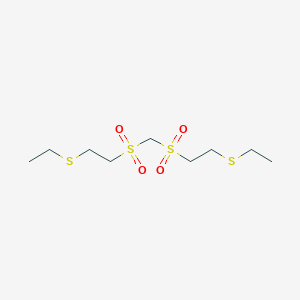
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide is a chemical compound with the molecular formula C₉H₂₀O₄S₄ It is known for its unique structure, which includes four sulfur atoms and four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide typically involves the reaction of specific thiol and sulfoxide precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include dichloromethane or ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis.
Purification Steps: Techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one of the sulfur or oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetone, ethanol, or water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various substituted sulfur or oxygen compounds.
Aplicaciones Científicas De Investigación
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The pathways include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Oxidative Stress: It can induce oxidative stress in cells, leading to various biological effects.
Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide: Similar in structure but with different substituents.
Tetrathiatridecane Derivatives: Compounds with variations in the sulfur and oxygen content.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6331-14-2 |
|---|---|
Fórmula molecular |
C9H20O4S4 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C9H20O4S4/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |
Clave InChI |
DLVWFGAWZWUHDZ-UHFFFAOYSA-N |
SMILES canónico |
CCSCCS(=O)(=O)CS(=O)(=O)CCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

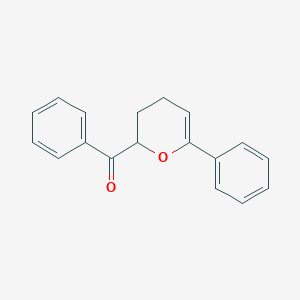
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
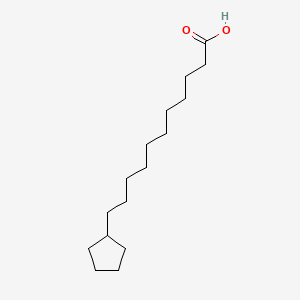
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
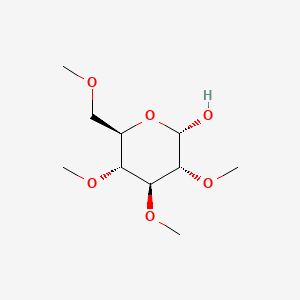
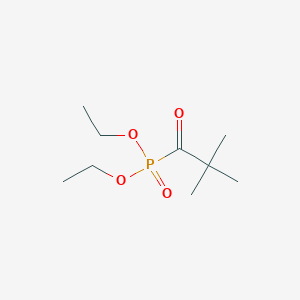
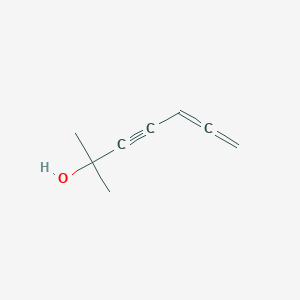
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
